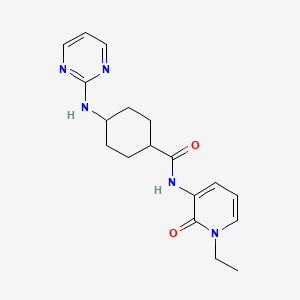
N-(1-ethyl-2-oxopyridin-3-yl)-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-2-oxopyridin-3-yl)-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ETP-46321 and is known for its ability to selectively inhibit a specific protein target in cells. In
作用機序
The mechanism of action of ETP-46321 involves the selective inhibition of a specific protein target, known as BRD4. This protein is involved in the regulation of gene expression and is overexpressed in certain types of cancer cells. By inhibiting the activity of BRD4, ETP-46321 can decrease cancer cell proliferation and increase cell death.
Biochemical and Physiological Effects:
ETP-46321 has been shown to have a number of biochemical and physiological effects in cells. These include the inhibition of BRD4 activity, the modulation of the immune response, and the improvement of cognitive function in animal models of Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of ETP-46321.
実験室実験の利点と制限
One of the major advantages of using ETP-46321 in lab experiments is its ability to selectively inhibit the activity of a specific protein target. This makes ETP-46321 a valuable tool for studying the role of this protein in various biological processes. However, one major limitation of using ETP-46321 is its low yield during the synthesis process. This can make it difficult and expensive to produce large quantities of the compound for use in experiments.
将来の方向性
There are a number of future directions for research on ETP-46321. One potential direction is the development of new cancer therapies based on the selective inhibition of BRD4 activity. Another potential direction is the use of ETP-46321 in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of ETP-46321 and its potential applications in other areas of scientific research.
合成法
The synthesis of ETP-46321 involves multiple steps and requires the use of specialized equipment and reagents. The process begins with the reaction of 3-pyridinecarboxylic acid with ethyl chloroformate to form an intermediate product. This intermediate is then reacted with 2-aminopyrimidine to produce the final product, ETP-46321. The overall yield of this process is relatively low, with a reported yield of approximately 10%.
科学的研究の応用
ETP-46321 has been investigated for its potential applications in a variety of scientific research fields, including cancer research, immunology, and neuroscience. In cancer research, ETP-46321 has been shown to selectively inhibit the activity of a specific protein target that is overexpressed in certain types of cancer cells. This inhibition leads to decreased cancer cell proliferation and increased cell death, making ETP-46321 a promising candidate for the development of new cancer therapies.
In immunology research, ETP-46321 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. This makes ETP-46321 a potential treatment option for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In neuroscience research, ETP-46321 has been shown to improve cognitive function in animal models of Alzheimer's disease. This is thought to be due to the ability of ETP-46321 to inhibit the activity of a protein target that is involved in the formation of amyloid plaques in the brain.
特性
IUPAC Name |
N-(1-ethyl-2-oxopyridin-3-yl)-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-2-23-12-3-5-15(17(23)25)22-16(24)13-6-8-14(9-7-13)21-18-19-10-4-11-20-18/h3-5,10-14H,2,6-9H2,1H3,(H,22,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMGIYYPNVOQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)NC(=O)C2CCC(CC2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-fluoro-1-benzofuran-7-carboxamide](/img/structure/B7347936.png)
![[(3aR,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-[3-(1,3-thiazol-2-ylamino)phenyl]methanone](/img/structure/B7347945.png)
![5-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7347952.png)
![N-[[(1R,3R)-2,2-dimethyl-3-phenylcyclopropyl]methyl]-4-methoxy-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7347956.png)
![(4aS,8aS)-6-(7-fluoro-4-methyl-1-benzofuran-2-carbonyl)-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B7347959.png)
![N-(3-ethoxycyclobutyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/structure/B7347961.png)
![N-[(1S)-1-(5-fluoropyridin-3-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7347969.png)
![3-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-1-carbonyl]-6-ethyl-5-methyl-1H-pyridin-2-one](/img/structure/B7347980.png)
![1-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]-2-(5-ethyl-2-methylpyrazol-3-yl)ethanone](/img/structure/B7347988.png)
![2-[4-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarbonyl]-2-oxopiperazin-1-yl]acetamide](/img/structure/B7348004.png)
![4-[(4aR,7aS)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]-6-propyl-1H-pyridin-2-one](/img/structure/B7348023.png)
![4-oxo-N-[[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]-1H-pyridine-2-carboxamide](/img/structure/B7348031.png)
![5-bromo-2-cyclopropyl-N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]pyridine-3-carboxamide](/img/structure/B7348039.png)
![(2R,3R)-N-[(2-methyl-6-oxo-1H-pyridin-4-yl)methyl]-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7348052.png)